molecular formula C5H13NO B1330143 3-Aminopentan-2-ol CAS No. 50411-28-4

3-Aminopentan-2-ol

Cat. No. B1330143
CAS RN: 50411-28-4
M. Wt: 103.16 g/mol
InChI Key: BKFGLDUWYUYHRF-UHFFFAOYSA-N
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Description

3-Aminopentan-2-ol is a versatile chemical compound with various applications in scientific research. It is a colorless liquid and is utilized in diverse fields such as pharmaceuticals, organic synthesis, and material science.


Synthesis Analysis

3-Aminopentan-2-ol is used as a building block for the synthesis of more complex molecules with specific functionalities. It is of interest for producing soluble imides and imines without introducing a chiral center .


Molecular Structure Analysis

The molecular weight of 3-Aminopentan-2-ol is 103.16 . The InChI code is 1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Aminopentan-2-ol has a molecular weight of 103.16 . It is a liquid in its physical form . The density of 3-Aminopentan-2-ol is 0.912g/cm3 and it has a boiling point of 186.8ºC at 760 mmHg .

Scientific Research Applications

Biocatalytic Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are vital biochemicals and pharmaceutical intermediates. A study by Smith et al. (2010) showcased a biocatalytic method for synthesizing chiral aminodiols, using a specific example of (2S,3S)-2-aminopentane-1,3-diol. This approach involved engineered Escherichia coli transketolase and ω-transaminase from Chromobacterium violaceum, highlighting an environmentally friendly alternative to chemical routes (Smith et al., 2010).

Aroma Compounds in Food

Widder et al. (2000) discovered 3-Mercapto-2-methylpentan-1-ol in raw onions, identifying it as a new potent aroma compound. They suggested its formation pathway and noted its significant impact on flavor at different concentrations, contributing to our understanding of flavor compounds in foods (Widder et al., 2000).

Pentanol Isomer Biofuel Potential

Cann and Liao (2009) explored the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, via metabolic engineering in microorganisms. These isomers have potential applications as biofuels, demonstrating an innovative approach to sustainable energy sources (Cann & Liao, 2009).

Synthesis of Aminomethyloxy Derivatives

Dzhafarov et al. (2010) conducted research on synthesizing 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane. They investigated these compounds as potential antimicrobial additives to lubricating oils, highlighting their potential applications in industrial settings (Dzhafarov et al., 2010).

Extraction and Separation of Iron(III)

Gawali and Shinde (1974) utilized 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid, indicating its usefulness in analytical chemistry and metal extraction processes (Gawali & Shinde, 1974).

Chemo- and Regioselective Acylation

Yoshida et al. (2012) achieved highly selective acylation of 2-aminopentane-1,5-diol derivatives via organocatalysis. This study is significant for organic synthesis, providing insights into selective reactions in complex organic molecules (Yoshida et al., 2012).

Synthesis of Isotopologues for Treatment of Multiple Sclerosis

Malmquist and Ström (2012) developed methods for preparing isotopologues of a CX3CR1 antagonist, potentially used for treating multiple sclerosis. This research illustrates the application of chemical synthesis in developing therapeutic agents (Malmquist & Ström, 2012).

Quantitation of Onion Aroma Compound

Granvogl et al. (2004) developed a method for quantifying 3-mercapto-2-methylpentan-1-ol in onions. This research aids in understanding the chemical basis of flavors in various Allium species (Granvogl et al., 2004).

properties

IUPAC Name

3-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGLDUWYUYHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964673
Record name 3-Aminopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopentan-2-ol

CAS RN

50411-28-4
Record name 3-Amino-2-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50411-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC17698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
G Biagi, I Giorgi, M Leonardi, O Livi, F Pacchini… - European journal of …, 2003 - Elsevier
… 3-Aminopropan-2-ol is a commercial product (Fluka); 3-aminopentan-2-ol and 3-aminoheptan-2-ol were obtained from (DL)-2-amino-1-butanoic acid and (DL)-2-amino-1-hexanoic acid …
Number of citations: 10 www.sciencedirect.com
W Gao, Q Wang, Y Xie, H Lv… - Chemistry–An Asian …, 2016 - Wiley Online Library
… , a concise synthetic route to chiral 3-aminopentan-2-ol, a key chiral intermediate in the … into 3-aminopentan-2-ol in good yield and without loss in enantioselectivity (Scheme 2). …
Number of citations: 20 onlinelibrary.wiley.com
H Yamamoto, F Zhou - Synfacts, 2016 - thieme-connect.com
… The potential utility of this method was demonstrated by a highly enantioselective synthesis of chiral 3-aminopentan-2-ol, a key chiral intermediate in the synthesis of the important …
Number of citations: 0 www.thieme-connect.com
M Zatloukal, R Jorda, T Gucký, E Řezníčková… - European journal of …, 2013 - Elsevier
… The compound was prepared from 2h and (2RS, 3R)-3-aminopentan-2-ol by heating at 160 C in NMP in the presence of N,N-diisopropyl ethyl amine for 72 h. The crude product was …
Number of citations: 46 www.sciencedirect.com
S Ueda, H Terauchi, A Yano, M Matsumoto… - Bioorganic & medicinal …, 2004 - Elsevier
In the course of our search for selective iNOS inhibitors, we have previously reported that 2-imino-1,3-oxazolidine derivatives (1) and 2-aminothiazole derivatives (2) are selective iNOS …
Number of citations: 40 www.sciencedirect.com
SC Wilson, B Atrash, C Barlow, S Eccles… - Bioorganic & medicinal …, 2011 - Elsevier
The cyclin-dependent kinase (CDK) inhibitor seliciclib (1, CYC202) is in phase II clinical development for the treatment of cancer. Here we describe the synthesis of novel purines with …
Number of citations: 42 www.sciencedirect.com
BS Lucas, B Fisher, LR McGee, SH Olson… - Journal of the …, 2012 - ACS Publications
… Contrary to the relative ease with which 2-amino-1-butanol opened the lactone 4 with simple heating, the freebase of (2S,3S)-3-aminopentan-2-ol (16) required extended reaction times …
Number of citations: 51 pubs.acs.org
JP Mercier, P Godard - 2001 - books.google.com
La parution de l'ouvrage de MM. GODARD et MERCIER est doublement heureuse: elle arrive au moment où il est nécessaire de motiver les étudiants scientifiques pour la chimie, et …
Number of citations: 15 books.google.com
ME Řezníčková - theses.cz
Involvement of cyclin-dependent kinases (CDKs) in the regulation of essential cellular processes makes them suitable therapeutic targets for the treatment of many diseases. This …
Number of citations: 0 theses.cz
E Reyes, G Beobide, U Uria, O Castillo, L Carrillo - 2021 - web-argitalpena.adm.ehu.es
Formulazioa eta Nomenklatura Kimikoa. IUPACen Arauak eta Ariketak. Ariketen Ebazpenak Page 1 Normas IUPAC de formulación y nomenclatura química Efraim Reyes, Garikoitz …
Number of citations: 0 web-argitalpena.adm.ehu.es

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